N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide
Description
N-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a benzamide derivative featuring a pyrrolidinone ring substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group. This compound’s structure combines a lipophilic benzodioxole moiety, a polar pyrrolidinone ring, and a benzamide group, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-8-13(10-20-19(23)14-4-2-1-3-5-14)11-21(18)15-6-7-16-17(9-15)25-12-24-16/h1-7,9,13H,8,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICYNBRFEQDTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form piperonal.
Synthesis of the pyrrolidinone ring: The pyrrolidinone ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the two moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrolidinone ring through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound is known to interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole and Benzamide Moieties
The following compounds share key structural features with the target molecule:
Key Comparative Insights
Synthetic Accessibility :
- The target compound likely requires a multi-step synthesis involving (1) formation of the 5-oxopyrrolidin-3-ylmethyl scaffold and (2) benzamide coupling via EDC/HOBt or similar reagents, as seen in (B20, 84% yield) .
- In contrast, pyrrolidine-based analogs (e.g., Compound 7) require hydrogenation under high pressure, posing scalability challenges .
- Metabolic Stability: Benzo[d][1,3]dioxole-containing compounds often undergo O-demethylenation (e.g., MDMEO in ), forming reactive o-quinones that may limit bioavailability . The target compound’s pyrrolidinone ring could enhance metabolic stability compared to MDMEO’s hydroxylamine group.
- Pharmacophore Flexibility: Replacement of the pyrrolidinone ring with cyclopropane (Compound 31) or thiazole () alters steric and electronic profiles, impacting target binding . The benzamide group in the target compound may facilitate hydrogen bonding with enzymes or receptors, similar to B20’s isopropylcarbamoyl group .
Table 1: Crystallographic and Analytical Data for Selected Analogues
Table 2: Metabolic and ADMET Predictions
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antioxidant research. This article synthesizes existing literature and research findings regarding the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.41 g/mol. The compound features a benzamide structure linked to a pyrrolidine moiety and a benzo[d][1,3]dioxole ring, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells, with IC50 values indicating potent activity (IC50 values in the range of 2.0 - 10.0 μM) . The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that these compounds can effectively inhibit tumor growth by disrupting cellular proliferation .
- Antioxidant Properties : The antioxidant potential of benzodioxole derivatives has been evaluated using various assays, including DPPH radical scavenging tests. These studies demonstrate that certain derivatives exhibit strong antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
- Anti-inflammatory Effects : Some studies have reported that benzodioxole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .
Case Studies and Experimental Data
Several studies have documented the biological activities of this compound and related compounds:
Q & A
Basic: What are the key structural features of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide, and how do they influence its reactivity and bioactivity?
The compound integrates three critical motifs:
- Benzo[d][1,3]dioxole : Enhances lipophilicity and enables π–π stacking/hydrogen bonding with biological targets .
- 5-Oxopyrrolidin-3-yl : A conformationally constrained lactam that may influence binding specificity and metabolic stability .
- Benzamide : Provides a stable amide linkage and facilitates interactions with enzymes or receptors via hydrogen bonding .
Methodological Insight : Use NMR and X-ray crystallography to map spatial arrangements and identify pharmacophoric regions for target engagement .
Basic: What synthetic routes are commonly employed for this compound?
Typical synthesis involves:
Coupling Reactions : Amide bond formation between benzo[d][1,3]dioxole derivatives and pyrrolidinone intermediates using agents like EDC/HOBt .
Functionalization : Alkylation or reductive amination to introduce the benzamide group .
Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
Key Validation : Monitor reactions via TLC and confirm purity using HPLC and HRMS .
Advanced: How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Reaction Conditions : Use anhydrous solvents (e.g., DMF) under inert gas (N₂/Ar) to minimize hydrolysis .
- Catalysts : Employ Pd-mediated cross-coupling for efficient benzamide formation .
- Workflow Design : Implement flow chemistry for multistep reactions to enhance reproducibility and reduce side products .
Data-Driven Approach : Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading .
Advanced: How should researchers address contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?
- Assay Validation : Standardize protocols (e.g., cell line viability, enzyme kinetics) to reduce inter-lab variability .
- Control Experiments : Compare with structurally similar analogs (e.g., pyrazole or pyrimidine derivatives) to isolate activity contributions .
- Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities and validate target engagement .
Advanced: What computational strategies are effective for predicting the biological targets of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .
- Pharmacophore Modeling : Identify essential motifs (e.g., benzo[d][1,3]dioxole) using tools like PharmaGist .
- ADMET Prediction : Apply QSAR models in SwissADME to predict solubility, metabolism, and toxicity .
Case Study : Analogous compounds showed affinity for COX-2 and HDACs, suggesting anti-inflammatory or epigenetic targets .
Advanced: How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Forced Degradation : Expose to heat (40–60°C), light, and humidity, then quantify degradation products via LC-MS .
- Solution Stability : Monitor pH-dependent hydrolysis (pH 1–13) using UV-Vis spectroscopy .
- Long-Term Storage : Use lyophilization for solid-state preservation and assess crystallinity via PXRD to prevent polymorphic transitions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assign proton environments (e.g., benzamide NH at δ 8.2–8.5 ppm) and confirm regiochemistry .
- HRMS : Verify molecular formula (e.g., [M+H]⁺) and detect impurities .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bending .
Advanced: What strategies mitigate synthetic challenges like low yields in amide coupling steps?
- Activating Agents : Substitute EDC with HATU for sterically hindered amines .
- Microwave Assistance : Accelerate reaction kinetics and improve yields in microwave reactors .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent ratios dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
